![molecular formula C20H17N3O5S B2406267 3-(2-(3-((4-甲氧基苯并[d]噻唑-2-基)氧基)氮杂环丁烷-1-基)-2-氧代乙基)苯并[d]噁唑-2(3H)-酮 CAS No. 1421466-46-7](/img/structure/B2406267.png)
3-(2-(3-((4-甲氧基苯并[d]噻唑-2-基)氧基)氮杂环丁烷-1-基)-2-氧代乙基)苯并[d]噁唑-2(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a synthetic organic compound known for its complex molecular structure
科学研究应用
3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has shown promise in various scientific research fields:
Chemistry: : Used as a precursor for the synthesis of more complex molecules.
Biology: : Investigated for its potential as a bioactive molecule, interacting with specific proteins or enzymes.
Medicine: : Explored as a candidate for drug development due to its ability to interact with biological targets.
作用机制
Target of Action
The primary target of the compound 3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is the lasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .
Mode of Action
The compound interacts with its target by inhibiting the lasB quorum sensing system . This inhibition disrupts the bacteria’s ability to communicate and coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis .
Biochemical Pathways
The compound affects the quorum sensing pathways of bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
As a result of the compound’s action, the bacteria’s ability to form biofilms, produce virulence factors, and carry out other pathogenic behaviors is disrupted . This could potentially lead to a decrease in the bacteria’s ability to cause disease.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves multiple steps, each requiring precise control over reaction conditions.
Formation of Intermediate Compounds: : Typically, starting with 4-methoxybenzo[d]thiazole, various protecting groups and reagents are introduced in a stepwise fashion to build up the core structure.
Introduction of Azetidine Ring: : The azetidine ring is then synthesized through a cyclization reaction, often using reagents like triethylamine or other suitable bases.
Coupling Reactions: : The final step involves coupling the synthesized fragments under specific conditions, such as elevated temperatures and specific solvents, to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely be scaled up through continuous flow chemistry to maintain reaction efficiency and consistency. Methods such as high-performance liquid chromatography (HPLC) would be used to ensure purity.
化学反应分析
Types of Reactions
Oxidation and Reduction: : This compound can undergo oxidation reactions using agents like potassium permanganate, forming various oxidized derivatives. Conversely, reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions are common, especially on the benzo[d]thiazole and benzo[d]oxazole rings.
Hydrolysis: : Acid or base-catalyzed hydrolysis can lead to the breakdown of this compound, often resulting in the opening of the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, dichromate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon for hydrogenation reactions.
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, water.
Major Products
Oxidized Derivatives: : Modified versions of the original compound with additional oxygen-containing groups.
Reduced Forms: : Compounds with fewer oxygen-containing groups, often more stable and less reactive.
相似化合物的比较
Similar Compounds
3-(2-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
3-(2-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
3-(2-(3-((4-aminobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
Highlighting Uniqueness
The uniqueness of 3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one lies in its methoxy group on the benzo[d]thiazole ring
This should give you a comprehensive overview of the compound. Do you have any specific aspect you'd like to delve deeper into?
属性
IUPAC Name |
3-[2-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-26-15-7-4-8-16-18(15)21-19(29-16)27-12-9-22(10-12)17(24)11-23-13-5-2-3-6-14(13)28-20(23)25/h2-8,12H,9-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQZWJFQIFVMEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)CN4C5=CC=CC=C5OC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]acetic acid](/img/structure/B2406185.png)
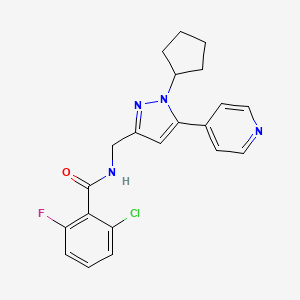
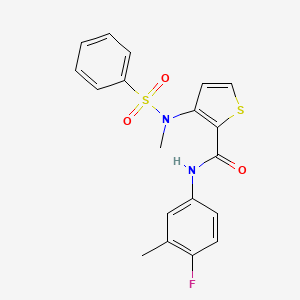
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2406190.png)
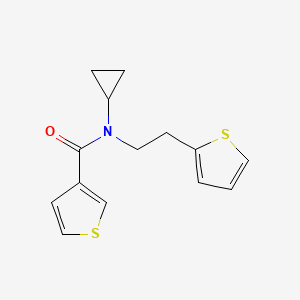
![2-Bromo-7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2406194.png)
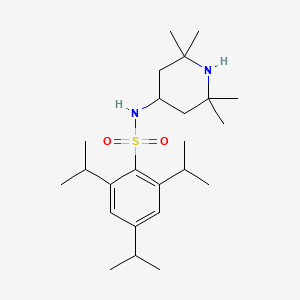
![1-[(2,6-Dichlorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2406198.png)
![1-(4-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2406199.png)
![6-(bromomethyl)-3-methyl-6,7-dihydro-4H-thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2406202.png)
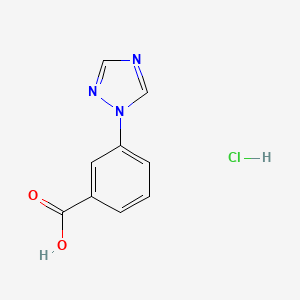

![Ethyl 3-(4-fluorophenyl)-5-(2-methoxyacetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2406206.png)
![N-(2,4-difluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2406207.png)
